(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol
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Overview
Description
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with two methyl groups at positions 5 and 7, and a methanol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carbaldehyde with a reducing agent to yield the desired methanol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neuroinflammatory processes by targeting the translocator protein 18 kDa (TSPO) .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of the methanol group at position 2, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents at the same position .
Properties
CAS No. |
1328640-89-6 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-7(2)12-9(10-6)4-8(5-13)11-12/h3-4,13H,5H2,1-2H3 |
InChI Key |
KQBRHRNZAWODIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)CO)C |
Origin of Product |
United States |
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